REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([C:12]([F:15])([F:14])[F:13])[CH:4]=1>[Pd].CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([C:12]([F:13])([F:14])[F:15])[CH:4]=1
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
210 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 2.5 h at RT, under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |